molecular formula C7H4BrNSe B428935 (4-Bromophenyl) selenocyanate CAS No. 32449-46-0

(4-Bromophenyl) selenocyanate

Cat. No.: B428935
CAS No.: 32449-46-0
M. Wt: 260.99g/mol
InChI Key: WCNCJLHIVFMRIU-UHFFFAOYSA-N
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Description

(4-Bromophenyl) selenocyanate is an organoselenium compound characterized by the presence of a bromine atom and a selenocyanate group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl) selenocyanate can be synthesized through several methods. One common approach involves the reaction of 4-bromophenyl magnesium bromide with selenium dioxide, followed by treatment with cyanogen bromide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for 4-bromophenyl selenocyanate are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl) selenocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form seleninic acids or selenoxides.

    Reduction: Reduction reactions can yield selenides or diselenides.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Seleninic acids or selenoxides.

    Reduction: Selenides or diselenides.

    Substitution: Various substituted phenyl selenocyanates depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenyl selenocyanate
  • 4-(N,N-Dimethylamino)phenyl selenocyanate
  • Benzyl selenocyanate

Uniqueness

(4-Bromophenyl) selenocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to other selenocyanate compounds, it may exhibit different pharmacokinetic properties and cellular uptake mechanisms, making it a valuable compound for specific applications in medicinal chemistry .

Properties

IUPAC Name

(4-bromophenyl) selenocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNCJLHIVFMRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[Se]C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNSe
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399935
Record name AI-942/25034323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32449-46-0
Record name AI-942/25034323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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